molecular formula C8H8ClFO B15336869 1-[(Chloromethoxy)methyl]-2-fluorobenzene

1-[(Chloromethoxy)methyl]-2-fluorobenzene

Cat. No.: B15336869
M. Wt: 174.60 g/mol
InChI Key: SZEZCCSCXNZAFL-UHFFFAOYSA-N
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Description

1-[(Chloromethoxy)methyl]-2-fluorobenzene is an organic compound with the molecular formula C8H8ClFO It is characterized by the presence of a chloromethoxy group attached to a benzene ring substituted with a fluorine atom

Preparation Methods

The synthesis of 1-[(Chloromethoxy)methyl]-2-fluorobenzene typically involves the reaction of 2-fluorobenzyl alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(Chloromethoxy)methyl]-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, using palladium catalysts and boronic acids.

Scientific Research Applications

1-[(Chloromethoxy)methyl]-2-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: Researchers use it to study the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(Chloromethoxy)methyl]-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the chloromethoxy group can facilitate its reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

1-[(Chloromethoxy)methyl]-2-fluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

1-(chloromethoxymethyl)-2-fluorobenzene

InChI

InChI=1S/C8H8ClFO/c9-6-11-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2

InChI Key

SZEZCCSCXNZAFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCCl)F

Origin of Product

United States

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